molecular formula C5H11ClFN B13566421 N-(2-fluoroethyl)cyclopropanaminehydrochloride

N-(2-fluoroethyl)cyclopropanaminehydrochloride

Cat. No.: B13566421
M. Wt: 139.60 g/mol
InChI Key: PKLUZCMYZCAONS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Fluoroethyl)cyclopropanamine hydrochloride is a cyclopropane-containing amine derivative with a 2-fluoroethyl substituent and a hydrochloride counterion. The cyclopropane ring imparts structural rigidity, while the fluorine atom on the ethyl chain enhances electronegativity and influences molecular interactions. This compound is primarily used in pharmaceutical research as a building block for drug candidates, particularly in targeting enzymes or receptors where fluorine substitution modulates bioavailability and metabolic stability .

Properties

Molecular Formula

C5H11ClFN

Molecular Weight

139.60 g/mol

IUPAC Name

N-(2-fluoroethyl)cyclopropanamine;hydrochloride

InChI

InChI=1S/C5H10FN.ClH/c6-3-4-7-5-1-2-5;/h5,7H,1-4H2;1H

InChI Key

PKLUZCMYZCAONS-UHFFFAOYSA-N

Canonical SMILES

C1CC1NCCF.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluoroethyl)cyclopropanamine hydrochloride typically involves the reaction of cyclopropanamine with 2-fluoroethyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The product is then purified and converted to its hydrochloride salt form .

Industrial Production Methods

In an industrial setting, the production of N-(2-fluoroethyl)cyclopropanamine hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-(2-fluoroethyl)cyclopropanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-fluoroethyl)cyclopropanamine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-fluoroethyl)cyclopropanamine hydrochloride involves its interaction with specific molecular targets. The fluoroethyl group can participate in hydrogen bonding and electrostatic interactions, while the cyclopropane ring provides structural rigidity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Structurally related compounds differ in substituents on the ethyl chain or the amine backbone. Below is a detailed comparison:

Substituent Variation on the Ethyl Chain
Compound Name Molecular Formula Molar Mass (g/mol) Substituent(s) Key Properties/Applications References
N-(2-Fluoroethyl)cyclopropanamine hydrochloride C₅H₁₀ClFN ~139.5 (estimated) -F Moderate lipophilicity; used in CNS drug research.
N-(2,2-Difluoroethyl)cyclopropanamine hydrochloride C₅H₁₀ClF₂N 157.59 -F₂ Higher electronegativity; potential for improved metabolic stability.
N-(2,2,2-Trifluoroethyl)cyclopropanamine hydrochloride C₅H₈ClF₃N 175.58 -F₃ Enhanced polarity; investigated in kinase inhibitors.
N-(2-Chloroethyl)cyclopropanamine hydrochloride C₅H₁₁Cl₂N 156.05 -Cl Larger atomic radius; increased reactivity in alkylation reactions.

Key Observations :

  • Fluorine vs. Chlorine : Fluorine’s high electronegativity improves binding to hydrogen-bond acceptors in biological targets, whereas chlorine’s polarizability enhances hydrophobic interactions .
  • Number of Fluorines : Trifluoro derivatives exhibit higher metabolic stability due to reduced oxidative metabolism, making them favorable in drug design .
Variation in Amine Backbone
Compound Name Molecular Formula Molar Mass (g/mol) Backbone Applications References
N-(2-Chloroethyl)-2-propanamine hydrochloride C₅H₁₃Cl₂N 158.07 Isopropylamine Used in synthesis of quaternary ammonium compounds.
N-[(3-Chloropyrazin-2-yl)methyl]cyclopropanamine hydrochloride C₈H₁₁Cl₂N₃ 220.10 Pyrazine Explored in antiviral agents; aromaticity enhances π-π stacking.
N-(2-Chloro-6-fluorobenzyl)cyclopropanamine hydrochloride C₁₁H₁₂Cl₂FN 260.13 Benzyl Bulky aromatic group increases lipophilicity; studied in oncology.

Key Observations :

  • Cyclopropane vs. Aromatic Backbones : Cyclopropane derivatives offer conformational restraint, improving target selectivity, while aromatic backbones (e.g., benzyl) enhance membrane permeability .
  • Hybrid Structures : Compounds like N-[(6-bromopyridin-3-yl)methyl]cyclopropanamine hydrochloride (C₉H₁₂BrClN₂) combine cyclopropane with heteroaromatic groups, balancing rigidity and solubility .

Key Observations :

  • Fluorinated Derivatives : Generally exhibit better thermal stability but require careful handling due to respiratory and dermal irritation risks .
  • Chloro Derivatives : Higher reactivity necessitates inert storage conditions to prevent decomposition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.